

Initial Safety and Toxicity Profile of ST-91: A Technical Assessment

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Compound of Interest

Compound Name:	ST91
CAS No.:	59465-42-8
Cat. No.:	B1217211

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Disclaimer: A comprehensive, publicly available preclinical safety and toxicity profile for the specific compound ST-91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is not available in the published scientific literature or regulatory databases. This document, therefore, provides an inferred safety profile based on its known pharmacology as an alpha-2 adrenergic agonist and a clonidine analog. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to ST-91

ST-91 (2-[2,6-diethylphenylamino]-2-imidazoline) is a derivative of clonidine and is characterized as a potent alpha-2B adrenoceptor agonist.[1] Unlike clonidine, ST-91 does not readily cross the blood-brain barrier, which confines its primary effects to the peripheral nervous system. This characteristic suggests that while it stimulates alpha-adrenergic receptors on sympathetic nerve endings, it is largely devoid of the acute antihypertensive effects typically associated with centrally-acting alpha-2 agonists like clonidine.[2] Its mechanism of action centers on the modulation of adrenergic signaling, which carries implications for its potential therapeutic applications and its toxicological profile.

Inferred Preclinical Safety and Toxicity Profile

Due to the absence of specific toxicology studies for ST-91, this section outlines the expected toxicity based on the established profile of the alpha-2 adrenergic agonist class of compounds. Overdose or toxic exposure to these agents typically results in a predictable pattern of sympatholytic effects (a reduction in the activity of the sympathetic nervous system).

Key Toxicological Endpoints for Alpha-2 Adrenergic Agonists:

- **Central Nervous System (CNS):** The most common sign of toxicity is CNS depression, which can range from somnolence to coma.[1][3]
- **Cardiovascular System:** Bradycardia (slow heart rate) and hypotension (low blood pressure) are hallmark signs of toxicity.[1][3] Interestingly, an initial, transient hypertension may occur due to the stimulation of peripheral alpha-1 receptors before the central or presynaptic alpha-2 effects dominate.[4][5]
- **Respiratory System:** In severe cases of overdose, respiratory depression and apnea can occur.[6]
- **Other Effects:** Miosis (pinpoint pupils) and hypothermia are also frequently observed.[1][6]

It is crucial to note that the pediatric population is particularly vulnerable to the toxic effects of alpha-2 agonists, where even a single tablet of a compound like clonidine can lead to significant toxicity.[4][6][7]

Quantitative Data Summary

There is no publicly available quantitative safety and toxicity data for ST-91, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level). To provide context for the user, the following table illustrates the type of data that would be generated in a typical preclinical toxicology program.

Parameter	Description	Typical Study	Example Data (Hypothetical for an Alpha-2 Agonist)
LD50 (Median Lethal Dose)	The single dose of a substance that is expected to cause death in 50% of a test animal population.	Acute Toxicity (e.g., Rodent)	50 mg/kg (Oral, Rat)
NOAEL	The highest dose of a substance at which no statistically or biologically significant adverse effects are observed.	Repeat-Dose Toxicity (e.g., 28-day)	5 mg/kg/day (Oral, Dog)
MTD (Maximum Tolerated Dose)	The highest dose that does not cause unacceptable toxicity over a specified period.	Dose Range-Finding	15 mg/kg/day (Oral, Rat)

Experimental Protocols

Detailed experimental protocols for ST-91 are not available. However, a standard preclinical toxicology evaluation for a small molecule drug candidate like ST-91 would typically include the following studies, conducted under Good Laboratory Practice (GLP) guidelines.[\[8\]](#)

4.1 Acute Toxicity Study

- Objective: To determine the potential toxicity from a single dose and to establish the Maximum Tolerated Dose (MTD).[\[9\]](#)
- Methodology:
 - Species: Typically conducted in two mammalian species (e.g., rat and mouse).

- Administration: The intended clinical route of administration (e.g., oral gavage, intravenous) is used. A range of single doses is administered.
- Observation: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.[9]
- Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

4.2 Repeat-Dose Toxicity Study

- Objective: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 14, 28, or 90 days).
- Methodology:
 - Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).
 - Administration: Daily dosing at three or more dose levels (e.g., low, mid, high).
 - In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmoscopy.
 - Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, with organ weights recorded and tissues collected for histopathological examination.

4.3 Safety Pharmacology Studies

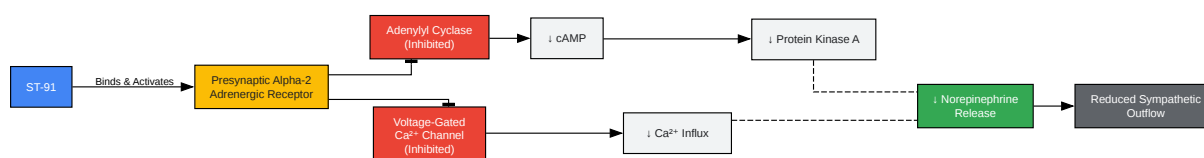
- Objective: To investigate the potential undesirable effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
- Methodology:
 - Cardiovascular: Typically involves telemetered non-rodents (e.g., dogs, non-human primates) to assess effects on blood pressure, heart rate, and ECG parameters.

- Respiratory: Assesses effects on respiratory rate and function in rodents.
- CNS: A functional observational battery (FOB) or Irwin test is used in rodents to assess effects on behavior, coordination, and reflexes.

Visualizations

5.1 Signaling Pathway

ST-91 acts as an alpha-2 adrenergic agonist. This pathway is central to its pharmacological and toxicological effects. Stimulation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, reducing sympathetic outflow.

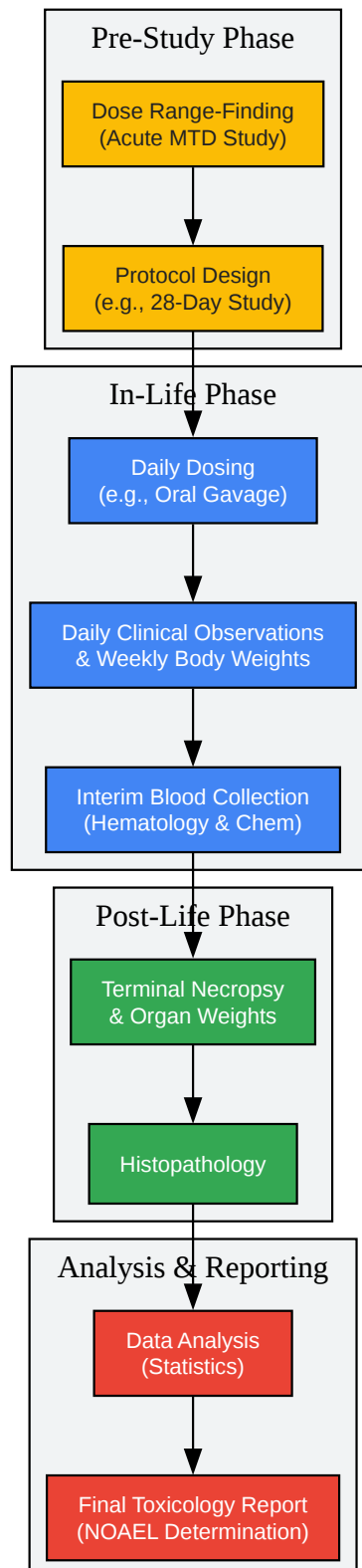


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Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

5.2 Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology study, which would be essential for evaluating the safety of ST-91.



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Caption: Workflow for a generic repeat-dose preclinical toxicology study.

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